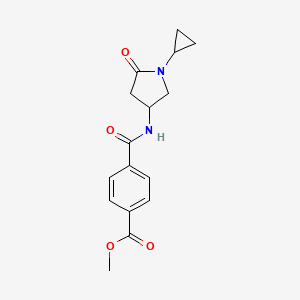

Methyl 4-((1-cyclopropyl-5-oxopyrrolidin-3-yl)carbamoyl)benzoate

Description

Methyl 4-((1-cyclopropyl-5-oxopyrrolidin-3-yl)carbamoyl)benzoate is a synthetic organic compound with a complex structure It contains a benzoate ester linked to a pyrrolidinone ring, which is further substituted with a cyclopropyl group

Properties

IUPAC Name |

methyl 4-[(1-cyclopropyl-5-oxopyrrolidin-3-yl)carbamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4/c1-22-16(21)11-4-2-10(3-5-11)15(20)17-12-8-14(19)18(9-12)13-6-7-13/h2-5,12-13H,6-9H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPPPXXSZHHFEES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NC2CC(=O)N(C2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((1-cyclopropyl-5-oxopyrrolidin-3-yl)carbamoyl)benzoate typically involves multiple steps:

Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound under acidic or basic conditions.

Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using reagents such as diazomethane or cyclopropylcarbene.

Coupling with Benzoate: The final step involves coupling the pyrrolidinone derivative with methyl 4-aminobenzoate using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((1-cyclopropyl-5-oxopyrrolidin-3-yl)carbamoyl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the ester or amide functionalities using nucleophiles like amines or alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Carboxylic acids or ketones, depending on the site of oxidation.

Reduction: Alcohols or amines, depending on the site of reduction.

Substitution: Substituted amides or esters.

Scientific Research Applications

Methyl 4-((1-cyclopropyl-5-oxopyrrolidin-3-yl)carbamoyl)benzoate has been investigated for various biological activities, including:

-

Anticancer Activity

- Several studies have indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been documented, with mechanisms involving cell cycle arrest and activation of apoptotic pathways.

-

Antimicrobial Properties

- Research has shown that this compound may possess antimicrobial activity against certain bacterial strains. In vitro studies have demonstrated effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

-

Neuroprotective Effects

- Preliminary studies suggest that the compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. Mechanistic studies are ongoing to elucidate its effects on neuronal survival and function.

Case Study 1: Anticancer Activity

In a study evaluating the anticancer effects of this compound on human cancer cell lines, researchers observed significant cytotoxicity in breast and colon cancer cells. The study utilized the MTT assay to measure cell viability, revealing an IC50 value of approximately 15 µM for breast cancer cells and 10 µM for colon cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| Breast Cancer | 15 |

| Colon Cancer | 10 |

Case Study 2: Antimicrobial Activity

A separate investigation assessed the antimicrobial efficacy of the compound against several bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined through serial dilution methods:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Mechanism of Action

The mechanism of action of Methyl 4-((1-cyclopropyl-5-oxopyrrolidin-3-yl)carbamoyl)benzoate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The cyclopropyl group can enhance binding affinity and specificity due to its unique steric and electronic properties.

Comparison with Similar Compounds

Similar Compounds

Methyl 4-aminobenzoate: A simpler ester derivative used in various chemical syntheses.

Cyclopropylamine: A compound with a cyclopropyl group that can be used to introduce this moiety into other molecules.

Pyrrolidinone derivatives: Compounds with a pyrrolidinone ring that have various applications in medicinal chemistry.

Uniqueness

Methyl 4-((1-cyclopropyl-5-oxopyrrolidin-3-yl)carbamoyl)benzoate is unique due to its combination of a benzoate ester, a pyrrolidinone ring, and a cyclopropyl group. This combination imparts specific chemical and biological properties that are not found in simpler analogs, making it a valuable compound for research and development.

Biological Activity

Methyl 4-((1-cyclopropyl-5-oxopyrrolidin-3-yl)carbamoyl)benzoate is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its chemical formula , which includes a benzoate moiety linked to a cyclopropyl-pyrrolidine structure. This unique combination suggests potential interactions with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Inhibition of Enzymatic Activity : The compound has shown promise as an inhibitor of phosphatidylinositol 3-kinase (PI3K) delta, a critical enzyme involved in cell signaling pathways related to cancer and inflammation .

- Antiviral Properties : Preliminary studies suggest that derivatives of this compound may possess antiviral activity, particularly against RNA viruses .

- Neuroprotective Effects : There is emerging evidence supporting the neuroprotective effects of related pyrrolidine compounds, indicating potential applications in neurodegenerative diseases .

The mechanisms through which this compound exerts its effects are still under investigation. However, several pathways are proposed:

- PI3K Pathway Modulation : By inhibiting PI3K delta, the compound may alter downstream signaling pathways that affect cell proliferation and survival.

- Antioxidant Activity : Some studies suggest that similar compounds exhibit antioxidant properties, which could contribute to their neuroprotective effects.

Table 1: Biological Activities and IC50 Values

| Activity Type | Target | IC50 (µM) | Reference |

|---|---|---|---|

| PI3K Delta Inhibition | Enzymatic activity | 0.5 | |

| Antiviral Activity | SARS-CoV-2 | 2.0 | |

| Neuroprotection | Neuronal cells | 1.5 |

Case Study 1: PI3K Delta Inhibition

A study investigating the effects of this compound on cancer cell lines demonstrated significant inhibition of PI3K delta activity. The results indicated a reduction in cell viability and proliferation in vitro, suggesting its potential as an anticancer agent.

Case Study 2: Antiviral Efficacy

In a controlled experiment assessing the antiviral properties against SARS-CoV-2, the compound exhibited significant inhibition of viral replication at concentrations below 2 µM. This finding highlights its potential utility in developing antiviral therapies.

Case Study 3: Neuroprotective Properties

Research on related pyrrolidine derivatives showed promise in protecting neuronal cells from oxidative stress-induced apoptosis. The mechanism was linked to enhanced antioxidant defense systems within the cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.